2-(3,5-Dimethylphenyl)-4-methylpyrrolidine
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Overview
Description
2-(3,5-Dimethylphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-4-methylpyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-(3,5-dimethylphenyl)-2-bromoethylamine with a suitable base can lead to the formation of the desired pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-4-methylpyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,5-Dimethylphenyl)-4-methylpyrrolidine include other pyrrolidine derivatives such as:
- 2-(3,5-Dimethylphenyl)-4-phenylpyrrolidine
- 2-(3,5-Dimethylphenyl)-4-methylquinoline
- N-(3,5-Dimethylphenyl)-2-bromoethylamine .
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This unique structure can lead to distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-4-methylpyrrolidine |
InChI |
InChI=1S/C13H19N/c1-9-4-10(2)6-12(5-9)13-7-11(3)8-14-13/h4-6,11,13-14H,7-8H2,1-3H3 |
InChI Key |
RGBWDLSJDWLPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC1)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
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